molecular formula C10H16ClNS B14338677 2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride CAS No. 106670-26-2

2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride

Cat. No.: B14338677
CAS No.: 106670-26-2
M. Wt: 217.76 g/mol
InChI Key: IZKFXSYSJKJNSF-UHFFFAOYSA-N
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Description

2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a phenylethylsulfanyl group attached to an ethanamine backbone, with the hydrochloride salt form enhancing its solubility in water

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with 1-phenylethanethiol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the phenylethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the amine group, to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines and amides.

Scientific Research Applications

2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylethylsulfanyl group can modulate the compound’s binding affinity and selectivity, influencing its biological activity. The amine group can participate in hydrogen bonding and electrostatic interactions, further contributing to its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A structurally similar compound with a phenylethyl group attached to an amine.

    Ethanolamine: Contains an ethylamine backbone but lacks the phenylethylsulfanyl group.

Uniqueness

2-(1-Phenylethylsulfanyl)ethanamine;hydrochloride is unique due to the presence of the phenylethylsulfanyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

106670-26-2

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

2-(1-phenylethylsulfanyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c1-9(12-8-7-11)10-5-3-2-4-6-10;/h2-6,9H,7-8,11H2,1H3;1H

InChI Key

IZKFXSYSJKJNSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)SCCN.Cl

Origin of Product

United States

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